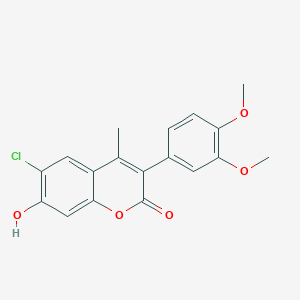

6-Chloro-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

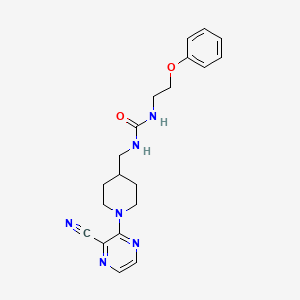

The compound 6-Chloro-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one is a chemical that belongs to the chromen-2-one family. This family of compounds is known for its diverse range of biological activities, which often makes them a subject of interest in the field of medicinal chemistry. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds, which can be used to infer some of the characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related chromen-2-one derivatives is well-documented in the provided papers. For instance, the synthesis of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate involves careful control of reaction conditions to achieve the desired product with a specific crystal structure . Similarly, the synthesis of 3-((2,6-Dichlorophenyl)(ethoxy)methyl)-4-hydroxy-2H-chromen-2-one is described, highlighting the importance of the crystallographic arrangement in the final product . These studies suggest that the synthesis of 6-Chloro-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one would also require precise control of reaction conditions to ensure the correct formation of the chromen-2-one core and the appropriate substitution pattern.

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is characterized by the presence of a chromen-2-one core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The papers describe the crystal structures of similar compounds, which are determined using X-ray crystallography . These structures reveal the importance of intermolecular interactions, such as hydrogen bonding and π-π stacking, in stabilizing the crystal lattice. For the compound of interest, one can infer that similar intermolecular interactions may play a role in its molecular structure.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 6-Chloro-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one, they do provide insights into the reactivity of structurally related compounds. For example, the presence of chloro and aldehyde functional groups in the compounds studied suggests potential for further chemical modifications, such as nucleophilic substitution or condensation reactions . The hydroxy group in the 4-hydroxy-2H-chromen-2-one compound indicates the possibility of forming hydrogen bonds or undergoing reactions typical of phenols .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are closely related to its molecular structure. The crystallographic data provided for similar compounds indicate that they crystallize in the monoclinic crystal system and exhibit specific cell constants and volumes . These properties are indicative of the solid-state characteristics of these compounds, which can affect their solubility, melting point, and other physical properties. For 6-Chloro-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one, one can predict that its physical and chemical properties would be influenced by its chromen-2-one core, substituents, and the intermolecular forces present in its crystal structure.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

6-Chloro-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one and its derivatives are explored extensively in the realm of organic synthesis and chemical studies. Li et al. (2009) described a process to synthesize substituted 2-aroyl-3-methylchromen-4-one from isovanillin, which involves several steps including the reaction of O-allylphenol with various α-bromoacetophenone, isomerization of an allylic double bond, and carbanion–olefin intramolecular 6-endo-trig cyclization reaction, followed by oxidation to yield the title compound in good overall yields (Li, Shu, Chen, Chen, Chen, & Wang, 2009).

Biological Activities and Applications

The compound and its related derivatives show promising biological activities. For instance, Ganga and Sankaran (2020) synthesized two asymmetrical azines from 3,5-dimethoxy-4‑hydroxy benzaldehyde, which demonstrated significant antiproliferative activities against MCF-7 cell lines, indicating their potential in cancer treatment (Ganga & Sankaran, 2020).

Structural and Molecular Studies

Extensive studies on the structure and molecular properties of compounds related to 6-Chloro-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one provide insights into their potential applications. For example, Kim et al. (2012) examined the crystal structure of a related compound, highlighting its potential for forming a three-dimensional network through hydrogen bonds and weak intermolecular C—H⋯π interactions (Kim, Moon, Kim, & Park, 2012).

Antimicrobial and Antioxidant Properties

The derivatives of 6-Chloro-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one exhibit antimicrobial and antioxidant properties. For instance, compounds isolated from the marine endophytic fungus NIGROSPORA sp. demonstrated moderate antitumor and antimicrobial activity (Xia, Li, Li, Shao, Zhang, Zhang, Liu, Lin, Liu, & She, 2011). Additionally, the enzymatic modification of 2,6-dimethoxyphenol, a related compound, was studied to enhance its antioxidant capacity, showcasing its potential as a bioactive compound (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).

Eigenschaften

IUPAC Name |

6-chloro-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClO5/c1-9-11-7-12(19)13(20)8-15(11)24-18(21)17(9)10-4-5-14(22-2)16(6-10)23-3/h4-8,20H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCIOJBYCMFIEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid](/img/structure/B2508031.png)

![Methyl 2-amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2508032.png)

![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2508036.png)

![2-Cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2508037.png)

![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2508040.png)

![6-(ethylsulfonyl)-4-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2508044.png)

![2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)thio]ethyl]-1-benzopyran-3-carboxamide](/img/structure/B2508054.png)